molecular formula C8H9N5O3 B12907149 s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- CAS No. 41735-52-8

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-

Cat. No.: B12907149
CAS No.: 41735-52-8
M. Wt: 223.19 g/mol
InChI Key: IEAPFWFAUCZGRQ-UHFFFAOYSA-N
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Description

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine hydrate with ethyl cyanoacetate, followed by the addition of nitrofurfural. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrofuryl group enhances its potential as an antimicrobial agent, while the triazole ring provides a versatile scaffold for further functionalization.

Properties

CAS No.

41735-52-8

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H9N5O3/c1-2-12-7(10-11-8(12)9)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,11)

InChI Key

IEAPFWFAUCZGRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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